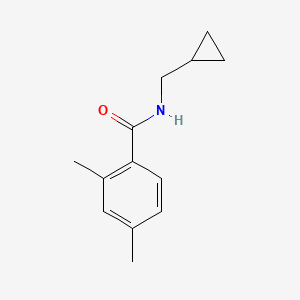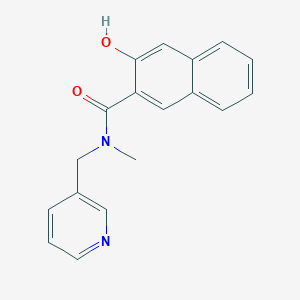
Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrolidine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including phosphodiesterases and histone deacetylases. These enzymes play important roles in various cellular processes, including cell growth and differentiation. By inhibiting these enzymes, Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone may be able to modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been found to improve cognitive function by increasing the levels of certain neurotransmitters, including dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high yields. Additionally, it has been found to have low toxicity in animal models, making it a potentially safe compound to use in further studies. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone. One potential direction is to further investigate its potential as an anti-cancer agent. It may be useful to study its effects on different types of cancer cells and to investigate its potential as a combination therapy with other anti-cancer drugs. Another potential direction is to investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease. It may be useful to study its effects on cognitive function in animal models of these disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects or limitations of its use.
Méthodes De Synthèse
Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone has been synthesized using various methods, including the Mannich reaction and the Kabachnik-Fields reaction. The Mannich reaction involves the condensation of a primary or secondary amine with a carbonyl compound and formaldehyde. The Kabachnik-Fields reaction involves the reaction of an aldehyde with an amine and a phosphonate. Both of these methods have been successfully used to synthesize Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone with high yields.
Applications De Recherche Scientifique
Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone has shown promising results in various scientific research applications. It has been studied as a potential anti-cancer agent, as it has been found to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, it has been studied as a potential treatment for neurological disorders, as it has been found to improve cognitive function in animal models.
Propriétés
IUPAC Name |
cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(11-4-1-5-11)16-9-3-7-13(16)12-6-2-8-15-10-12/h2,6,8,10-11,13H,1,3-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUOFTKEUDILDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)

![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)
![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)
![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)


![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)




